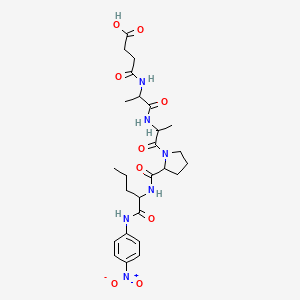
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA est un substrat peptidique synthétique couramment utilisé dans la recherche biochimique. Ce composé est particulièrement précieux pour étudier l'activité de diverses protéases, notamment l'endopeptidase de proline. La structure du composé comprend une séquence d'acides aminés liés à un groupe p-nitroanilide, ce qui permet la détection colorimétrique de l'activité enzymatique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA implique le couplage progressif d'acides aminés en utilisant des techniques standard de synthèse peptidique. Le processus commence généralement par la protection des groupes amino en utilisant des groupes protecteurs appropriés tels que Boc (tert-butyloxycarbonyl) ou Fmoc (9-fluorenylmethyloxycarbonyl). Les acides aminés sont ensuite couplés séquentiellement en utilisant des réactifs tels que HBTU (hexafluorophosphate de O-benzotriazole-N,N,N',N'-tétraméthyluronium) ou DIC (diisopropylcarbodiimide). Une fois la chaîne peptidique assemblée, les groupes protecteurs sont éliminés et le peptide est purifié en utilisant des techniques telles que la CLHP (chromatographie liquide haute performance).
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le produit final est généralement lyophilisé pour obtenir une forme stable et sèche en poudre.
Analyse Des Réactions Chimiques
Types de réactions : Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA subit principalement des réactions d'hydrolyse catalysées par des protéases. La rupture de la liaison peptidique libère la p-nitroaniline, qui peut être détectée spectrophotométriquement en raison de sa couleur jaune.
Réactifs et conditions courants :
Hydrolyse : Hydrolyse enzymatique utilisant des protéases telles que l'endopeptidase de proline.
Détection : La p-nitroaniline libérée est mesurée à l'aide d'un spectrophotomètre à une longueur d'onde de 405 nm.
Principaux produits : Le principal produit formé par l'hydrolyse de this compound est la p-nitroaniline.
4. Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique pour les applications suivantes :
Biochimie : En tant que substrat pour étudier l'activité et la spécificité des protéases, en particulier l'endopeptidase de proline.
Médecine : Dans le développement de tests diagnostiques pour les maladies impliquant l'activité des protéases.
Pharmacologie : Pour rechercher des inhibiteurs potentiels des protéases, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques.
Production industrielle d'enzymes : Utilisé dans le contrôle de la qualité pour évaluer l'activité des protéases dans les préparations enzymatiques industrielles.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique sa reconnaissance et sa scission par des protéases spécifiques. La liaison peptidique entre les acides aminés est hydrolysée, libérant la p-nitroaniline. Ce processus est facilité par le site actif de l'enzyme, qui se lie au substrat et catalyse la réaction d'hydrolyse. La p-nitroaniline libérée peut ensuite être quantifiée pour déterminer l'activité de l'enzyme.
Composés similaires :
Suc-Ala-Pro-pNA : Un autre substrat peptidique utilisé pour étudier l'activité de l'endopeptidase de proline.
Suc-Ala-Ala-Pro-Phe-pNA : Un substrat pour la chymotrypsine et d'autres protéases.
Suc-Ala-Ala-Ala-pNA : Utilisé comme substrat pour l'élastase.
Unicité : this compound est unique en raison de sa séquence spécifique d'acides aminés, ce qui en fait un substrat approprié pour étudier l'activité de certaines protéases. Sa capacité à libérer la p-nitroaniline lors de sa scission permet une détection facile et précise de l'activité enzymatique.
Applications De Recherche Scientifique
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate to study the activity and specificity of proteases, particularly prolyl endopeptidase.
Medicine: In the development of diagnostic assays for diseases involving protease activity.
Pharmacology: To screen for potential inhibitors of proteases, which could lead to the development of new therapeutic agents.
Industrial Enzyme Production: Used in quality control to assess the activity of proteases in industrial enzyme preparations.
Mécanisme D'action
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the amino acids is hydrolyzed, releasing p-nitroaniline. This process is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the hydrolysis reaction. The released p-nitroaniline can then be quantified to determine the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Suc-Ala-Pro-pNA: Another peptide substrate used to study prolyl endopeptidase activity.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and other proteases.
Suc-Ala-Ala-Ala-pNA: Used as a substrate for elastase.
Uniqueness: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for studying the activity of certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate detection of enzymatic activity.
Propriétés
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNJYFEOLWFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

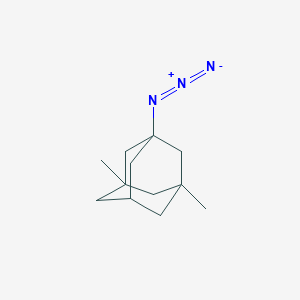
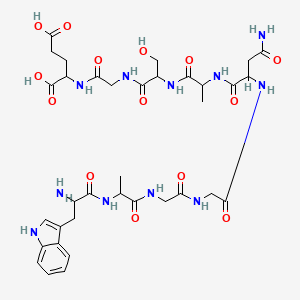
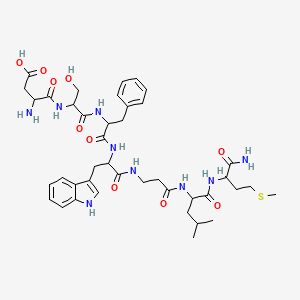


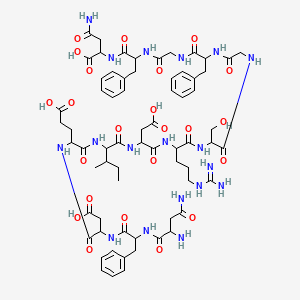
![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)

![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)

